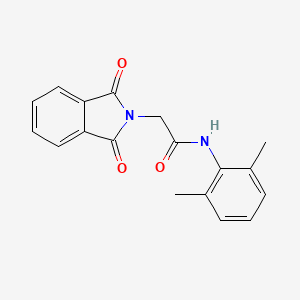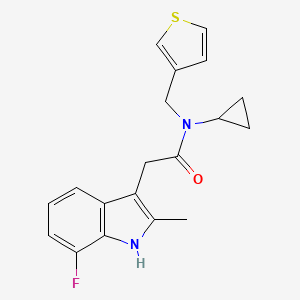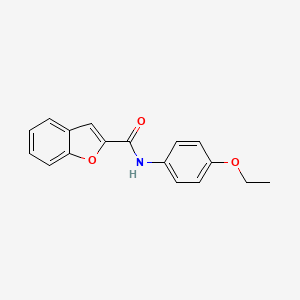
ethyl 6-isopropyl-4-oxo-2-(1-piperidinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-isopropyl-4-oxo-2-(1-piperidinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C15H25N3O3 and its molecular weight is 295.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.18959167 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Pyrimidine derivatives are synthesized through various methods, including the reaction of aminopyrazoles with triethyl orthoformate and amines, leading to compounds that can serve as intermediates for further chemical transformations (Finlander & Pedersen, 1985). The formation of derivatives such as ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido pyrimidine-5-carboxylate indicates the versatility of pyrimidine cores in generating pharmacologically active compounds (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Antimicrobial Applications
The antimicrobial activity of pyrimidine derivatives is a significant area of study, where compounds like 6-chloro-5-ethyl-, n-propyl- and isopropyluracils exhibit in vitro activities against Gram-positive and Gram-negative bacteria, showcasing their potential in developing new antimicrobial agents (Al-Turkistani, Al-Deeb, El‐Brollosy, & El-Emam, 2011).
Antiallergy and Antitumor Agents
Pyrimidine derivatives are explored for their antiallergy and antitumor properties, with specific compounds showing oral activity in rat models and exhibiting antitumor activity in mice. These studies highlight the potential of pyrimidine-based compounds in therapeutic applications, including allergy and cancer treatment (Temple, Yevich, Covington, Hanning, Seidehamel, Mackey, & Bartek, 1979; Temple, Rener, Waud, & Noker, 1992).
Novel Synthesis Methods
Advancements in synthesis techniques, such as the use of ionic liquids and microwave-mediated reactions, offer efficient, eco-friendly methods for preparing pyrimidine derivatives. These methods not only improve yields but also contribute to the development of compounds with potential biological activities (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017; Vanden Eynde, Hecq, Kataeva, & Kappe, 2001).
Propiedades
IUPAC Name |
ethyl 6-oxo-2-piperidin-1-yl-4-propan-2-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-4-21-14(20)11-12(10(2)3)16-15(17-13(11)19)18-8-6-5-7-9-18/h10-12H,4-9H2,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAZAEYHWCNBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{3-[(3-bromophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B5560956.png)
![2-(4-chlorobenzyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560971.png)
![N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560984.png)



![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)

![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]-3-oxo-N-phenylbutanamide](/img/structure/B5561043.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)
![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5561055.png)

